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molecular formula C9H6IN B010073 1-Iodoisoquinoline CAS No. 19658-77-6

1-Iodoisoquinoline

Cat. No. B010073
M. Wt: 255.05 g/mol
InChI Key: FDDBUIWRNBGXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134005B2

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with TMPMgCl LiCl (5 mL, 1.2 M in THF, 6.0 mmol). Isoquinoline (703 mg, 5.45 mmol) in THF (5 ml) was added dropwise at room temperature. During addition, the reaction mixture became red and the metalation was complete after 2 h (as checked by GC analysis of reaction aliquots quenched with a solution of I2 in THF, the conversion was more than 98%). A solution of I2 in THF (6 ml, 1 M in THF, 6.0 mmol) was slowly added at −20° C. The reaction mixture was quenched with sat. aqueous NH4Cl solution (10 mL). The aqueous phase was extracted with ether (4×10 mL), dried with Na2SO4 and concentrated in vacuo. The crude residue was purified by filter column chromatography (CH2Cl2/pentane) yielding 1-iodoisoquinoline (7a; 1.33 mg, 96%) as slightly yellow crystals (mp=74-76° C.).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
703 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1.[I:13]I>C1COCC1>[I:13][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Quantity
703 mg
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry
CUSTOM
Type
CUSTOM
Details
argon flushed 10 mL flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
During addition
CUSTOM
Type
CUSTOM
Details
(as checked by GC analysis of reaction aliquots
CUSTOM
Type
CUSTOM
Details
quenched with a solution of I2 in THF
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. aqueous NH4Cl solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified
FILTRATION
Type
FILTRATION
Details
by filter column chromatography (CH2Cl2/pentane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=NC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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